molecular formula C16H23ClN2O4 B8058558 alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride

alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride

Cat. No.: B8058558
M. Wt: 342.82 g/mol
InChI Key: CHAYZFKMWYMTMH-UQKRIMTDSA-N
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Description

AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, an acetyl group, and a benzenebutanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is first acetylated using acetic anhydride under acidic conditions. The resulting product is then coupled with benzenebutanoic acid through an amide bond formation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and acetyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • BetaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride
  • GammaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride

Uniqueness

AlphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAYZFKMWYMTMH-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC(CCC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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